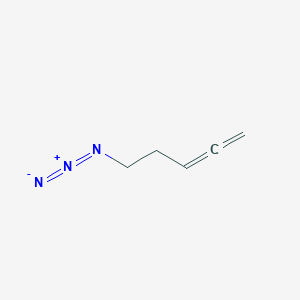
5-Azidopenta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azidopenta-1,2-diene is an organic compound with the molecular formula C₅H₇N₃. It is characterized by the presence of an azide group (-N₃) attached to a conjugated diene system. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidopenta-1,2-diene typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution of an allylic halide with sodium azide under mild conditions. The reaction can be represented as follows:
CH2=CH−CH2−CH2−X+NaN3→CH2=CH−CH2−CH2−N3+NaX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Azidopenta-1,2-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azide group.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Substitution: Sodium azide (NaN₃) is a common reagent for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the azide group.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted dienes.
Reduction: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
5-Azidopenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive azide group.
Wirkmechanismus
The mechanism of action of 5-Azidopenta-1,2-diene involves the reactivity of the azide group and the conjugated diene system. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The conjugated diene system can participate in Diels-Alder reactions, forming six-membered rings. These reactions are facilitated by the electronic properties of the azide and diene groups, which allow for efficient interaction with various reagents and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): A naturally occurring diene used in the synthesis of natural rubber.
3-Azido-1-propene: A compound with a similar azide group but a different carbon skeleton.
Uniqueness
5-Azidopenta-1,2-diene is unique due to the combination of the azide group and the conjugated diene system. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the azide group makes it particularly useful in click chemistry and bioconjugation applications.
Eigenschaften
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIBNNLHEIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














